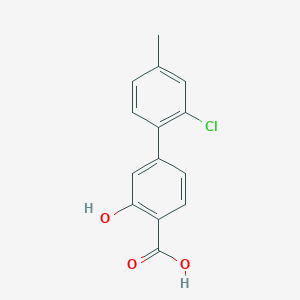
3-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-methylphenyl)-2-methoxybenzoic acid, 95% (also known as CMPMA) is a versatile compound with a wide range of applications in the field of chemistry. It is a white crystalline powder that can be used as a reagent in various types of reactions, as a starting material for the synthesis of other compounds, and as an intermediate in the production of pharmaceuticals. CMPMA is also used in research applications, such as in the study of structure-activity relationships and in the development of new drugs.
作用机制
The mechanism of action of CMPMA is not fully understood. It is believed that CMPMA acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to interact with certain receptors, such as the vanilloid receptor (TRPV1) and the peroxisome proliferator-activated receptor (PPAR).
Biochemical and Physiological Effects
CMPMA has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have analgesic, antispasmodic, and anti-allergic effects.
实验室实验的优点和局限性
One of the main advantages of using CMPMA in lab experiments is that it is relatively easy to obtain and use. It is also relatively inexpensive, which makes it a cost-effective option for researchers. However, there are some limitations to using CMPMA in lab experiments. For example, it is not very stable and can degrade over time. Additionally, it can be toxic if handled improperly, so proper safety precautions must be taken when working with it.
未来方向
There are a number of possible future directions for CMPMA research. For example, further research could be done to explore its potential therapeutic applications. Additionally, more research could be done to better understand its mechanism of action and to develop more efficient synthesis methods. Finally, further research could be done to explore its potential interactions with other compounds, such as proteins and other molecules.
合成方法
CMPMA can be synthesized by a variety of methods. The most common method is a reaction between 2-chloro-4-methylphenol and 2-methoxybenzoic acid, which yields CMPMA as the major product. Other methods include the use of catalysts, such as palladium, copper, and nickel, to improve the reaction rate and yield.
科学研究应用
CMPMA is used in various scientific research applications, such as in the study of structure-activity relationships. It is also used in drug discovery and development, as it can be used to synthesize novel compounds that may have therapeutic potential. CMPMA has also been used in the synthesis of fluorescent probes for the detection of proteins and other molecules.
属性
IUPAC Name |
3-(2-chloro-4-methylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-6-7-10(13(16)8-9)11-4-3-5-12(15(17)18)14(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQASSDNIGDPBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690243 |
Source


|
| Record name | 2'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-24-4 |
Source


|
| Record name | 2'-Chloro-2-methoxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














